
Tert-butyl 5-(chloromethyl)-4-formylpyridin-3-ylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 5-(chloromethyl)-4-formylpyridin-3-ylcarbamate is an organic compound that features a pyridine ring substituted with a chloromethyl group, a formyl group, and a tert-butyl carbamate group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-(chloromethyl)-4-formylpyridin-3-ylcarbamate typically involves multi-step organic reactions. One common method starts with the functionalization of a pyridine derivative. The chloromethyl group can be introduced via chloromethylation reactions, while the formyl group can be added through formylation reactions. The tert-butyl carbamate group is usually introduced by reacting the intermediate compound with tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反応の分析
Types of Reactions
Tert-butyl 5-(chloromethyl)-4-formylpyridin-3-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can react with the chloromethyl group under basic conditions.
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products are the substituted derivatives, depending on the nucleophile used.
科学的研究の応用
Tert-butyl 5-(chloromethyl)-4-formylpyridin-3-ylcarbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmacologically active compounds.
Industry: Used in the development of new materials and as a reagent in various industrial processes.
作用機序
The mechanism of action of tert-butyl 5-(chloromethyl)-4-formylpyridin-3-ylcarbamate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The chloromethyl group can act as an alkylating agent, modifying nucleophilic sites in proteins or DNA. The formyl group can participate in various biochemical reactions, including Schiff base formation with amines.
類似化合物との比較
Similar Compounds
- Tert-butyl 5-(bromomethyl)-4-formylpyridin-3-ylcarbamate
- Tert-butyl 5-(hydroxymethyl)-4-formylpyridin-3-ylcarbamate
- Tert-butyl 5-(methoxymethyl)-4-formylpyridin-3-ylcarbamate
Uniqueness
Tert-butyl 5-(chloromethyl)-4-formylpyridin-3-ylcarbamate is unique due to the presence of the chloromethyl group, which provides distinct reactivity compared to other similar compounds. This allows for specific chemical modifications and applications that are not possible with the bromomethyl, hydroxymethyl, or methoxymethyl analogs.
特性
分子式 |
C12H15ClN2O3 |
|---|---|
分子量 |
270.71 g/mol |
IUPAC名 |
tert-butyl N-[5-(chloromethyl)-4-formylpyridin-3-yl]carbamate |
InChI |
InChI=1S/C12H15ClN2O3/c1-12(2,3)18-11(17)15-10-6-14-5-8(4-13)9(10)7-16/h5-7H,4H2,1-3H3,(H,15,17) |
InChIキー |
OEXKHIMRUOSCMV-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1=C(C(=CN=C1)CCl)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


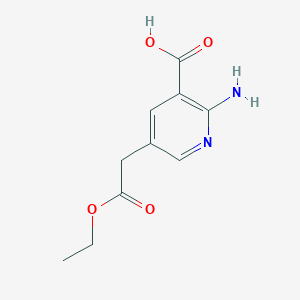
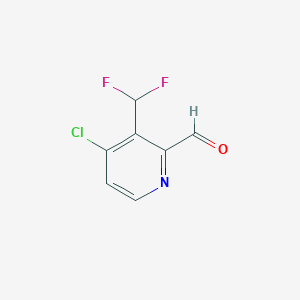
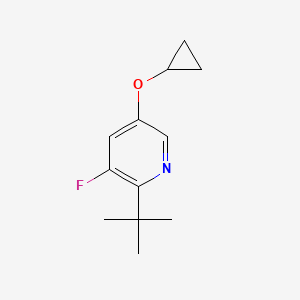

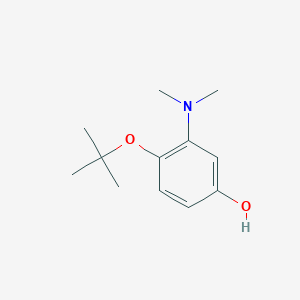
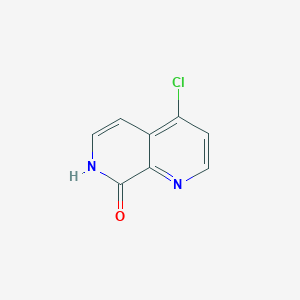
![(1S,2S,7R)-6-ethyl-6'-hydroxy-1'-methoxyspiro[10-oxa-5-azatricyclo[5.3.1.04,8]undec-5-ene-2,3'-indole]-2'-one](/img/structure/B14853802.png)



![[6-(3-Iodophenyl)pyridin-3-YL]methanol](/img/structure/B14853831.png)



